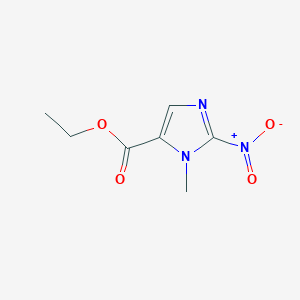
2-(2,4,6-Trichlorophenoxy)ethanol
説明
2-(2,4,6-Trichlorophenoxy)ethanol is a chemical compound with the CAS Number: 6161-87-1 . It has a molecular weight of 241.5 and is typically a white to yellow solid .
Synthesis Analysis
While specific synthesis methods for 2-(2,4,6-Trichlorophenoxy)ethanol were not found, similar compounds such as 2-(2,4-dichlorophenoxy)ethanol and 2-[2-(2-chloroethoxy)ethoxy]ethanol have been synthesized using various methods .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
2-(2,4,6-Trichlorophenoxy)ethanol is a white to yellow solid . It has a molecular weight of 241.5 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Application 1: Photodegradation of 2,4,6-trichlorophenol
- Summary of the Application : This research focused on the photodegradation of 2,4,6-trichlorophenol using a catalyst synthesized from natural hematite and zirconium oxychloride . The catalyst was applied to photocatalyze 2,4,6-trichlorophenol degradation under UV254 nm irradiation .
- Methods of Application : The effects of different parameters such as pH, catalyst concentration, and pollutant concentration were studied . The optimum operating conditions were found to be 0.5 g/l of photocatalyst, pH medium, and 10 mg/l 2,4,6-trichlorophenol .
- Results or Outcomes : The results showed that 96% of 2,4,6-trichlorophenol was degraded in 180 min of treatment under the optimum operating conditions .
Application 2: Solubility Study
- Summary of the Application : A study was conducted to determine the solubility of 2-(2,4,6-Trichlorophenoxy)ethyl bromide in various solvents .
- Methods of Application : The solubility of the compound was tested in different solvents at varying temperatures .
- Results or Outcomes : The study found that acetone has the highest solubilities of 2-(2,4,6-Trichlorophenoxy)ethyl bromide, with its solubilities increasing with temperature in various solvents .
- “2-(2,4,6-Trichlorophenoxy)ethanol” is a chemical compound with the molecular formula C8H7Cl3O2 . It has a molecular weight of 241.5 .
- It is a white to yellow solid at room temperature .
- Its InChI Key is LZTZSANFAWWCRW-UHFFFAOYSA-N .
- It has a calculated log P (octanol-water partition coefficient) of 2.39, indicating that it is somewhat lipophilic .
- It has a calculated water solubility of 0.0551 mg/ml, indicating that it is moderately soluble in water .
- “2-(2,4,6-Trichlorophenoxy)ethanol” is a chemical compound with the molecular formula C8H7Cl3O2 . It has a molecular weight of 241.5 .
- It is a white to yellow solid at room temperature .
- Its InChI Key is LZTZSANFAWWCRW-UHFFFAOYSA-N .
- It has a calculated log P (octanol-water partition coefficient) of 2.39, indicating that it is somewhat lipophilic .
- It has a calculated water solubility of 0.0551 mg/ml, indicating that it is moderately soluble in water .
Safety And Hazards
Safety information for 2-(2,4,6-Trichlorophenoxy)ethanol indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZSANFAWWCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210632 | |
| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichlorophenoxy)ethanol | |
CAS RN |
6161-87-1 | |
| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6161-87-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















